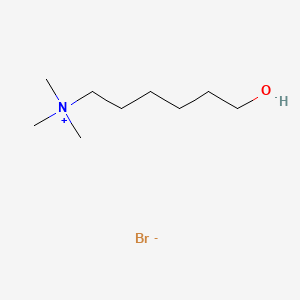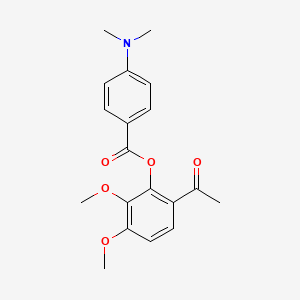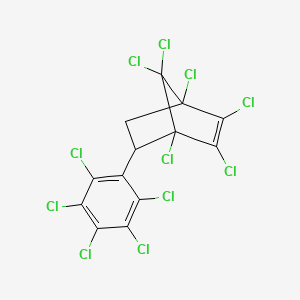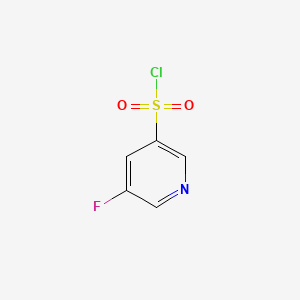
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a chemical compound with the molecular formula C9H22BrNO and a molecular weight of 240.18 g/mol . It is a quaternary ammonium compound that is often used in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide typically involves the reaction of 6-hydroxyhexylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Typical nucleophiles used include halides, hydroxides, and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is widely used in scientific research due to its unique properties:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a biochemical reagent in the study of cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: It is used in the formulation of cleaning agents and disinfectants
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethylhexylammonium Bromide
- Hexyltrimethylammonium Bromide
- N,N,N-Trimethyl-1-hexanaminium Bromide
Uniqueness
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it more versatile in various chemical and biological applications .
Propiedades
IUPAC Name |
6-hydroxyhexyl(trimethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAMSNMGAEXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)


![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)







